1-Bromo-3-(propylsulfonyl)benzene physical properties
1-Bromo-3-(propylsulfonyl)benzene physical properties
An In-depth Technical Guide to the Physicochemical Properties of 1-Bromo-3-(propylsulfonyl)benzene
Introduction
1-Bromo-3-(propylsulfonyl)benzene is a substituted aromatic compound of increasing interest in the fields of medicinal chemistry and material science. Its bifunctional nature, featuring a reactive bromine atom amenable to cross-coupling reactions and an electron-withdrawing propylsulfonyl group, makes it a versatile intermediate for the synthesis of complex molecular architectures.[1] The bromine atom serves as a strategic handle for introducing diverse substituents via palladium-catalyzed reactions, while the sulfonyl group modulates the electronic properties of the aromatic ring, influencing its reactivity and the physiological properties of its derivatives.[1]
This technical guide provides a comprehensive overview of the known and predicted physical properties of 1-Bromo-3-(propylsulfonyl)benzene. Given the scarcity of experimentally determined data in public literature, this document synthesizes available information with theoretical predictions and standardized methodologies for its characterization. It is designed to equip researchers, scientists, and drug development professionals with the critical information necessary for the effective handling, application, and analysis of this compound.
Compound Identification and Molecular Structure
A precise understanding of the compound's identity is the foundation of any scientific investigation. The key identifiers and structural details for 1-Bromo-3-(propylsulfonyl)benzene are summarized below.
| Identifier | Value | Source |
| CAS Number | 153435-83-7 | [2][3] |
| Molecular Formula | C₉H₁₁BrO₂S | [3] |
| Molecular Weight | 263.15 g/mol | [3] |
| Canonical SMILES | CCCS(=O)(=O)C1=CC(=CC=C1)Br | N/A |
| InChI Key | UXRJRIQISYPAEG-UHFFFAOYSA-N | N/A |
Molecular Structure:

Physicochemical Properties: A Survey of Available Data
A thorough review of scientific literature and chemical supplier databases reveals that many of the fundamental physical properties of 1-Bromo-3-(propylsulfonyl)benzene have not been experimentally determined and reported. The available data, primarily from safety data sheets, is summarized here.
| Property | Value | Notes |
| Physical State | Not available | Likely a solid at room temperature, similar to related compounds.[4] |
| Color | Not available | |
| Melting Point | Not available | [2] |
| Boiling Point | Not available | [2] |
| Density | Not available | [2] |
| Solubility | Not available | [2] Expected to have low solubility in water and good solubility in organic solvents like chloroform, and methanol.[5] |
| Vapor Pressure | Not available | [2] |
Theoretical Insights and Comparative Analysis
In the absence of experimental data, computational methods and comparison with analogous structures can provide valuable estimations.
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Computational Predictions: Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for predicting molecular geometry and properties.[1] For this compound, DFT calculations could provide optimized geometry, bond lengths, and angles, offering insights into its stability and reactivity.[1]
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Comparative Data: The related compound, 1-Bromo-3-(cyclopropylsulfonyl)benzene (CAS 19433-09-1), has a predicted boiling point of 404.5±37.0 °C and a predicted density of 1.666±0.06 g/cm³.[4] While not directly transferable, these values suggest that 1-Bromo-3-(propylsulfonyl)benzene is a high-boiling, dense substance, which is expected given its molecular weight and the polar sulfonyl group.
Predictive Spectroscopic Profile
¹H NMR Spectroscopy (Predicted)
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Aromatic Region (δ 7.5-8.2 ppm): The benzene ring will show four distinct signals. The two substituents (Br and SO₂Pr) are meta-directing, leading to a complex splitting pattern. We can expect a singlet-like signal for the proton between the two groups, and three other signals in the aromatic region, likely multiplets.
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Propyl Chain (δ 1.0-3.4 ppm):
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-CH₂-SO₂- (α-protons): A triplet around δ 3.2-3.4 ppm.
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-CH₂-CH₂-SO₂- (β-protons): A sextet around δ 1.7-1.9 ppm.
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CH₃- (γ-protons): A triplet around δ 1.0-1.1 ppm.
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¹³C NMR Spectroscopy (Predicted)
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Aromatic Carbons (δ 120-145 ppm): Six signals are expected. The carbon attached to the bromine (C-Br) would appear around δ 122 ppm, and the carbon attached to the sulfonyl group (C-SO₂) would be further downfield, around δ 142 ppm. The other four aromatic carbons would resonate between δ 125-135 ppm.
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Propyl Chain Carbons (δ 13-60 ppm):
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-CH₂-SO₂- (α-carbon): Approximately δ 55-60 ppm.
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-CH₂-CH₂-SO₂- (β-carbon): Approximately δ 16-18 ppm.
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CH₃- (γ-carbon): Approximately δ 13-14 ppm.
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Infrared (IR) Spectroscopy (Predicted)
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S=O Stretching: Strong, characteristic absorption bands for the sulfonyl group will appear at approximately 1320-1350 cm⁻¹ (asymmetric) and 1140-1160 cm⁻¹ (symmetric).
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Aromatic C-H Stretching: Signals will be observed just above 3000 cm⁻¹.
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Aliphatic C-H Stretching: Signals will be observed just below 3000 cm⁻¹.
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C=C Aromatic Ring Stretching: Peaks in the 1450-1600 cm⁻¹ region.
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C-Br Stretching: A weak to medium band in the 500-650 cm⁻¹ region.
Key Synthetic Methodologies
Understanding the synthesis of 1-Bromo-3-(propylsulfonyl)benzene is crucial for anticipating potential impurities that may affect its physical properties. Two primary retrosynthetic pathways are commonly considered.[1]
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Oxidation of a Thioether Precursor: This is a highly regioselective and common method. It involves the synthesis of 1-bromo-3-(propylthio)benzene, followed by oxidation to the desired sulfone. The oxidation is typically achieved using agents like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA).[1]
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Friedel-Crafts Sulfonylation: This pathway involves the direct introduction of the propylsulfonyl group onto bromobenzene using propane-1-sulfonyl chloride and a strong Lewis acid catalyst like aluminum chloride (AlCl₃).[1] However, this method is less ideal because both the bromo and the incoming sulfonyl group direct subsequent substitutions to the meta position, but the initial reaction on bromobenzene (an ortho-, para-director) would yield a mixture of isomers, with the desired meta-product being a minor component.[1]
Caption: Primary synthetic routes to 1-Bromo-3-(propylsulfonyl)benzene.
Experimental Protocol: Standardized Melting Point Determination
As the melting point is a fundamental and critical physical property, this section provides a standardized protocol for its determination, ensuring data integrity and reproducibility.
Objective: To determine the melting point range of a solid sample of 1-Bromo-3-(propylsulfonyl)benzene using a capillary melting point apparatus.
Materials:
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1-Bromo-3-(propylsulfonyl)benzene sample
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Capillary tubes (sealed at one end)
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Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)
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Spatula
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Mortar and pestle (if sample is not a fine powder)
Methodology:
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Sample Preparation: Ensure the sample is completely dry. If necessary, grind the crystalline sample into a fine powder using a mortar and pestle.
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Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small amount of the sample. Invert the tube and tap the sealed end gently on a hard surface to pack the sample down. Repeat until the sample column is 2-3 mm high.
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Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.
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Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating run (10-20 °C/min) to get a rough estimate.
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Accurate Determination:
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Use a fresh sample in a new capillary tube.
-
Set the apparatus to heat rapidly to a temperature approximately 20 °C below the estimated melting point.
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Reduce the heating rate to 1-2 °C per minute.
-
Record the temperature (T₁) at which the first drop of liquid appears.
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Record the temperature (T₂) at which the entire sample has melted into a clear liquid.
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Reporting: The melting point is reported as the range T₁ - T₂. For a pure compound, this range should be narrow (0.5-2 °C).
Caption: Workflow for experimental melting point determination.
Safety and Handling
Based on the Safety Data Sheet (SDS) for 1-Bromo-3-(propylsulfonyl)benzene, standard laboratory precautions should be observed.[2]
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Personal Protective Equipment (PPE): Wear appropriate protective gear, including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[2]
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Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any dust or vapors.[2]
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Handling: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Keep away from incompatible materials.[2]
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Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]
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First Aid:
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Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[2]
-
Skin Contact: Wash off with soap and plenty of water.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
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Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.[6]
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Conclusion
1-Bromo-3-(propylsulfonyl)benzene is a valuable synthetic building block whose full physicochemical characterization is not yet complete in the public domain. This guide has consolidated the known identifiers and safety protocols while providing a robust, theory-based predictive profile for its spectroscopic characteristics. The inclusion of standardized experimental protocols serves as a framework for researchers to generate the empirical data needed to fill the existing knowledge gaps. Future published work detailing the experimental determination of this compound's melting point, boiling point, and solubility would be a valuable contribution to the chemical science community.
References
- 1-Bromo-3-(propylsulfonyl)benzene | 153435-83-7 - Benchchem. (URL: )
-
1-Bromo-3-propylbenzene | C9H11Br | CID 13821924 - PubChem. (URL: [Link])
Sources
- 1. benchchem.com [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. 1-BroMo-3-(propylsulfonyl)benzene synthesis - chemicalbook [chemicalbook.com]
- 4. 1-Bromo-3-(cyclopropylsulfonyl)benzene | 19433-09-1 [amp.chemicalbook.com]
- 5. 1-Bromo-3-phenylpropane, 98% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
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